6-Phenyl-1,2,3,4-tetrahydroquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6640-53-5 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
6-phenyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C14H14N2/c1-2-4-11(5-3-1)12-6-7-13-14(10-12)16-9-8-15-13/h1-7,10,15-16H,8-9H2 |
InChI Key |
PAZDSAAJZJBDOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(N1)C=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 6 Phenyl 1,2,3,4 Tetrahydroquinoxaline and Analogous Structures
Established and Emerging Approaches to Tetrahydroquinoxaline Scaffold Construction
The formation of the tetrahydroquinoxaline ring system can be achieved through a variety of synthetic routes, each with its own advantages and limitations. These methods can be broadly categorized into cycloaddition reactions, condensation and cyclization protocols, reductive strategies, and intramolecular annulation and rearrangement reactions.
Cycloaddition Reactions for Fused Ring Systems
Cycloaddition reactions, particularly [4+2] cycloadditions like the Diels-Alder reaction, represent a powerful and atom-economical approach to constructing six-membered rings. In the context of tetrahydroquinoxaline synthesis, this strategy typically involves the reaction of a diene with a dienophile. A notable metal-free oxidative [4+2] coupling of o-phenylenediamines with various alkenes has been reported, which proceeds through the intermediacy of benzoquinone diimides. This method offers broad substrate scope, including styrenes, and proceeds with diastereospecificity under benign reaction conditions. nih.gov
While direct examples of [4+2] cycloaddition leading to 6-phenyl-1,2,3,4-tetrahydroquinoxaline are not extensively documented, the Povarov reaction, a formal aza-Diels-Alder reaction, is widely used for the synthesis of analogous tetrahydroquinolines. This reaction involves the condensation of anilines, aldehydes, and electron-rich alkenes. The principles of the Povarov reaction could be conceptually extended to the synthesis of tetrahydroquinoxalines, suggesting a potential avenue for future research in this area.
Condensation and Cyclization Protocols for Tetrahydroquinoxaline Formation
The most traditional and widely employed method for the synthesis of the quinoxaline (B1680401) core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. To obtain this compound, this would typically involve the condensation of 4-phenyl-1,2-phenylenediamine with a suitable two-carbon synthon, followed by reduction of the resulting quinoxaline or dihydroquinoxaline.
A variety of catalysts, including acids and metal salts, can be used to promote this condensation. For instance, the reaction of o-phenylenediamines with α-hydroxy ketones or α-dicarbonyl compounds is a facile route to quinoxalines, which can then be reduced to the desired tetrahydroquinoxalines. sapub.org
Another relevant approach is the reaction of o-phenylenediamines with epoxides. This reaction, often catalyzed by Lewis acids, leads to the formation of 1,2,3,4-tetrahydroquinoxalines. For the synthesis of the target molecule, this would involve the reaction of 4-phenyl-1,2-phenylenediamine with a phenyl-substituted epoxide, such as styrene (B11656) oxide.
Reductive Strategies for Saturated Nitrogen Heterocycles
Reductive strategies, particularly the hydrogenation of the corresponding quinoxaline precursors, are a cornerstone for the synthesis of tetrahydroquinoxalines. The direct asymmetric hydrogenation of quinoxalines represents one of the most efficient methods for obtaining enantiomerically enriched tetrahydroquinoxalines.
A significant advancement in this area is the iridium-catalyzed asymmetric hydrogenation of 2-phenylquinoxaline (B188063). By carefully selecting the chiral ligand and reaction solvent, both enantiomers of 2-phenyl-1,2,3,4-tetrahydroquinoxaline (B1601655) can be obtained in high yields and with excellent enantioselectivities. For example, using a specific iridium catalyst system, the (R)-enantiomer can be produced with up to 93% yield and 98% ee in a toluene/dioxane solvent system, while the (S)-enantiomer can be obtained in up to 83% yield and 93% ee in ethanol (B145695). nih.gov This methodology has also been successfully applied under continuous flow conditions, demonstrating its potential for larger-scale synthesis. rsc.org
The table below summarizes key findings for the Iridium-catalyzed asymmetric hydrogenation of 2-phenylquinoxaline.
| Catalyst System | Solvent | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
| [Ir(COD)Cl]₂ / Chiral Ligand | Toluene/Dioxane | R | up to 93 | up to 98 |
| [Ir(COD)Cl]₂ / Chiral Ligand | Ethanol | S | up to 83 | up to 93 |
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Phenylquinoxaline.
Rhodium-catalyzed asymmetric hydrogenation has also proven effective for the synthesis of chiral tetrahydroquinoxalines. Using a Rh-thiourea diphosphine catalytic system, various quinoxaline derivatives can be hydrogenated in excellent yields and with high enantioselectivities under mild conditions. nih.gov
Intramolecular Annulation and Rearrangement Reactions
Intramolecular cyclization reactions provide a powerful means of constructing the tetrahydroquinoxaline ring system with a high degree of control over the substitution pattern. One such strategy involves the palladium-catalyzed intramolecular C-N bond formation. For example, a highly regio- and stereoselective route to chiral tetrahydroquinoxalines has been developed involving the SN2-type ring-opening of activated aziridines with 2-bromoanilines, followed by a palladium-catalyzed intramolecular amination.
Another innovative approach is the catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines through a one-pot regioselective Heyns rearrangement and stereoselective transfer hydrogenation. This method allows for the step-economical synthesis of a variety of N-substituted tetrahydroquinoxalines in good yields and high enantiomeric excesses from readily available substrates. nih.govresearchgate.net
Catalysis in the Synthesis of this compound Derivatives
Transition metal catalysis plays a pivotal role in the modern synthesis of this compound and its analogs, enabling efficient and selective transformations that are often difficult to achieve through classical methods.
Transition Metal-Catalyzed Transformations (e.g., Copper, Iridium, Palladium, Rhodium)
Copper-catalyzed reactions have been employed for the synthesis of the quinoxaline core, which can then be reduced to the tetrahydro derivative. For instance, the copper-catalyzed cyclization of o-phenylenediamine with terminal alkynes provides an efficient route to quinoxalines. nih.gov
Iridium-catalyzed asymmetric hydrogenation of 2-phenylquinoxaline stands out as a highly effective method for producing chiral 2-phenyl-1,2,3,4-tetrahydroquinoxaline with excellent enantioselectivity, as detailed in the reductive strategies section. nih.govrsc.org
Palladium-catalyzed reactions offer versatile strategies for constructing the tetrahydroquinoxaline scaffold. Enantioselective palladium-catalyzed alkene carboamination reactions have been developed for the synthesis of tetrahydroquinoxalines containing quaternary carbon stereocenters. nih.govrsc.org This method involves the reaction of aniline (B41778) derivatives bearing pendant alkenes with aryl or alkenyl halides, generating both a C-N and a C-C bond in a single step. For example, the reaction of a suitable N-allyl-o-phenylenediamine derivative with an aryl bromide in the presence of a palladium catalyst and a chiral ligand can afford the corresponding tetrahydroquinoxaline in good yield and high enantiomeric ratio.
The table below provides examples of Palladium-catalyzed enantioselective synthesis of tetrahydroquinoxalines.
| Substrate | Aryl Halide | Product | Yield (%) | Enantiomeric Ratio (er) |
| N-allyl-N'-tosyl-o-phenylenediamine | Phenyl bromide | 2-benzyl-4-tosyl-1,2,3,4-tetrahydroquinoxaline | 79 | 97:3 |
| N-allyl-N'-tosyl-o-phenylenediamine | p-Benzoyl-bromobenzene | 2-(4-benzoylbenzyl)-4-tosyl-1,2,3,4-tetrahydroquinoxaline | 78 | 96:4 |
Table 2: Palladium-Catalyzed Enantioselective Synthesis of Tetrahydroquinoxaline Derivatives.
Rhodium-catalyzed reactions have also been instrumental in the synthesis of chiral tetrahydroquinoxalines. A notable development is the rhodium-catalyzed asymmetric addition of arylboronic acids to quinoxalinium salts, which generates dihydroquinoxalines with high enantioselectivity. These intermediates can then be readily reduced to the corresponding tetrahydroquinoxalines. nih.govnih.gov This approach allows for the late-stage introduction of substituents onto the tetrahydroquinoxaline core. Furthermore, rhodium-thiourea complexes have been successfully used as catalysts for the asymmetric hydrogenation of quinoxalines, providing another efficient route to enantiomerically enriched tetrahydroquinoxalines. nih.gov
Asymmetric Catalysis for Enantioselective Synthesis
The development of asymmetric catalytic systems has been pivotal in accessing enantioenriched tetrahydroquinoxalines, which are often crucial for their desired biological activity. Both transition-metal catalysis and organocatalysis have emerged as powerful tools for achieving high enantioselectivity.
A notable advancement in this area is the use of iridium-catalyzed asymmetric hydrogenation. Research has demonstrated a novel Ir-catalyzed protocol for the synthesis of chiral tetrahydroquinoxaline (THQ) derivatives. By adjusting the reaction solvent, it is possible to selectively obtain both enantiomers of mono-substituted chiral THQs in high yields and with excellent enantioselectivities. For instance, the asymmetric hydrogenation of 2-phenylquinoxaline can yield the corresponding (R)- or (S)-2-phenyl-1,2,3,4-tetrahydroquinoxaline with up to 93% yield and 98% enantiomeric excess (ee) when using a toluene/dioxane solvent system for the (R)-enantiomer, and up to 83% yield and 93% ee for the (S)-enantiomer in ethanol. acs.orgnih.gov This methodology has also been successfully applied under continuous flow conditions, allowing for gram-scale synthesis. acs.org
The following table summarizes the results of the Iridium-catalyzed asymmetric hydrogenation of 2-phenylquinoxaline under different solvent systems to produce either the (R) or (S) enantiomer of 2-phenyl-1,2,3,4-tetrahydroquinoxaline.
| Entry | Solvent | Product Enantiomer | Conversion (%) | ee (%) |
| 1 | Toluene/Dioxane | R | >99 | 98 |
| 2 | Ethanol | S | >99 | 93 |
Palladium-catalyzed asymmetric carboamination reactions have also been developed for the enantioselective synthesis of tetrahydroquinoxalines containing quaternary carbon stereocenters. mdpi.com This approach generates both a C-N and a C-C bond in a single transformation, offering a concise route to complex heterocyclic structures. mdpi.com
Organocatalytic and Metal-Free Methodologies
In the quest for more sustainable and cost-effective synthetic routes, organocatalytic and metal-free methodologies have gained significant traction. These approaches avoid the use of often toxic and expensive transition metals.
Chiral phosphoric acids have been successfully employed as organocatalysts in the enantioselective synthesis of N-substituted tetrahydroquinoxalines. rsc.org One such method involves a one-pot regioselective Heyns rearrangement and enantioselective transfer hydrogenation, yielding products in good yields (up to 97%) and high enantiomeric excess (up to 99%). rsc.org While this has been demonstrated for N-substituted derivatives, the principle is applicable to the synthesis of other tetrahydroquinoxalines.
Metal-free transfer hydrogenation of quinoxalines to tetrahydroquinoxalines has been achieved using reagents such as pinacolborane (HBpin) in the presence of a non-corrosive and low-cost catalyst like Bu4NBr. mdpi.com Another metal-free approach involves the use of B(C6F5)3 as a catalyst for the hydrogenative reduction of quinolines and quinoxalines using hydrosilanes as the reducing agent. organic-chemistry.org This method proceeds via a 1,4-addition of the hydrosilane followed by a transfer hydrogenation to yield the tetrahydroquinoline. organic-chemistry.org
The following table provides examples of organocatalysts and metal-free reagents used in the synthesis of quinoxaline derivatives, which are precursors to tetrahydroquinoxalines.
| Catalyst/Reagent | Reaction Type | Starting Materials | Product | Yield (%) |
| Nitrilotris(methylenephosphonic acid) | Condensation | 1,2-diamines and 1,2-carbonyl compounds | Quinoxalines | 80-97 |
| Graphene oxide (GO) or reduced graphene oxide (rGO) | Reduction/Condensation | 2-nitroaniline and 1,2-dicarbonyl compounds | Quinoxalines | Moderate to excellent |
| Ammonium (B1175870) bifluoride (NH4HF2) | Condensation | o-phenylenediamine and 1,2-dicarbonyl compounds | Quinoxalines | 90-98 |
Principles of Green Chemistry in the Sustainable Synthesis of Tetrahydroquinoxaline Compounds
The integration of green chemistry principles into the synthesis of tetrahydroquinoxaline compounds is crucial for developing environmentally benign and sustainable chemical processes. This involves the use of green solvents, recyclable catalysts, energy-efficient technologies, and reaction designs that maximize atom economy.
Implementation of Green Solvents and Reaction Media
The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional syntheses of quinoxalines often employ volatile and hazardous organic solvents. ijirt.org Green chemistry encourages the use of safer alternatives such as water, ethanol, or performing reactions under solvent-free conditions. organic-chemistry.orgijirt.org
For instance, the synthesis of quinoxaline derivatives has been successfully carried out in aqueous ethanol, which is a much greener solvent system compared to many traditional organic solvents. nih.gov The use of water as a solvent is particularly attractive due to its non-toxic, non-flammable, and readily available nature. organic-chemistry.org Methanol has also been explored as a green solvent for the catalyst-free synthesis of quinoxalines at ambient temperature. acs.org
Development of Recyclable Catalyst Systems
Alumina-supported heteropolyoxometalates, such as molybdophosphovanadates, have been used as efficient and recyclable catalysts for the synthesis of quinoxaline derivatives at room temperature. nih.gov These catalysts can be recovered and reused multiple times without a significant loss in activity. nih.gov Similarly, cobalt nanoparticles supported on mesoporous SBA-15 have been shown to be a highly active and reusable catalyst for the synthesis of quinoxalines in excellent yields. mdpi.com Another example is the use of nickel oxide supported on graphene nanoplatelets (NiO/Gr) as a recyclable catalyst for the aerobic dehydrogenation of N-heterocycles, including the oxidation of 1,2,3,4-tetrahydroquinoline. researchgate.net Unsupported nanoporous gold (AuNPore) has also been utilized as a readily recoverable and reusable catalyst for the hydrogenation of quinoline (B57606) derivatives. organic-chemistry.org
Energy-Efficient Synthesis Technologies (e.g., Microwave, Ultrasound)
Microwave and ultrasound irradiation are energy-efficient technologies that can significantly accelerate chemical reactions, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. nih.gov
Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of quinoxaline and tetrahydroquinoline derivatives. shd-pub.org.rsmdpi.com In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing the green credentials of the process. mdpi.com For example, the microwave-assisted synthesis of N-propargyltetrahydroquinoline derivatives has been shown to be highly efficient, with significantly reduced reaction times and increased yields compared to conventional heating. mdpi.com
Ultrasound-assisted synthesis is another green technology that has been employed for the synthesis of heterocyclic compounds. nih.gov The use of ultrasound can enhance reaction rates and yields, often under milder conditions than conventional methods.
Multicomponent Reaction Design for Atom Economy
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, are highly desirable from a green chemistry perspective. nih.gov MCRs are atom-economical and can significantly reduce the number of synthetic steps, purification procedures, and waste generation. nih.gov
The Povarov reaction, a type of aza-Diels-Alder reaction, is a well-known multicomponent reaction for the synthesis of tetrahydroquinoline derivatives. researchgate.net This reaction typically involves the condensation of an aniline, an aldehyde, and an activated alkene to form the tetrahydroquinoline ring system. organic-chemistry.org The development of diastereoselective multicomponent protocols allows for the assembly of complex polycyclic tetrahydroquinoline structures from simple starting materials in a single operation. acs.org These one-pot syntheses are not only efficient but also contribute to the principles of green chemistry by minimizing waste and energy consumption. nih.gov
Post-Synthetic Functionalization and Derivatization of this compound
The synthetic utility of this compound is significantly enhanced by post-synthetic modifications that allow for the introduction of diverse functional groups. These modifications can be broadly categorized into two main areas: reactions involving the aromatic systems (the pendant phenyl group and the fused benzo moiety) and transformations targeting the nitrogen atoms of the heterocyclic core. Such derivatization is crucial for developing analogs with tailored electronic, steric, and pharmacological properties.
The functionalization of the aromatic rings of this compound presents a complex challenge in regioselectivity. The molecule contains two distinct aromatic systems susceptible to electrophilic aromatic substitution: the 6-phenyl substituent and the fused benzene (B151609) ring of the tetrahydroquinoxaline (THQ) core. wikipedia.orgmasterorganicchemistry.com While specific studies detailing the functionalization of this exact molecule are not extensively reported, the outcomes can be predicted based on established principles of physical organic chemistry.
The THQ moiety, connected at the C6 position, acts as an alkyl-type substituent on the pendant phenyl ring. Consequently, it is expected to be an ortho-, para-director for electrophilic attack on the phenyl group. However, under the acidic conditions frequently required for electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), the nitrogen atoms of the THQ core will be protonated. wikipedia.org This protonation transforms the THQ substituent into a deactivating, meta-directing group due to the powerful electron-withdrawing inductive effect of the resulting ammonium centers.
Conversely, directing an electrophile to the benzo portion of the THQ core is also challenging. The secondary amine groups at the N1 and N4 positions are activating, ortho-, para-directing substituents. However, their basicity leads to protonation in acidic media, which deactivates this ring system towards further electrophilic attack. st-andrews.ac.ukyoutube.com
Modern C-H activation methodologies offer a potential alternative for more controlled, regioselective functionalization. researchgate.net For instance, transition-metal-catalyzed reactions using directing groups can achieve high selectivity. In the related 2-arylquinoxalines, the nitrogen atom at the 1-position has been successfully used as a directing group to achieve ortho-functionalization of the 2-aryl ring. researchgate.net Analogous strategies could potentially be developed for the 6-phenyl-THQ scaffold, possibly after N1-derivatization to install a suitable directing group.
Due to the limited specific research on this compound, a data table of experimental results for the regioselective functionalization of the phenyl group cannot be provided. Further investigation is required to explore these synthetic pathways empirically.
The 1,2,3,4-tetrahydroquinoxaline (B1293668) core contains two secondary amine functionalities at the N1 and N4 positions, which are the primary sites for chemical transformations. These transformations allow for the synthesis of a wide array of derivatives with diverse properties. Key reactions include N-alkylation, N-acylation, and oxidation to the corresponding aromatic quinoxaline.
N-Alkylation and N-Acylation: The secondary amines of the THQ ring are nucleophilic and readily undergo reaction with alkylating and acylating agents. N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes and a suitable reducing agent. acs.org Similarly, N-acylation is typically performed using acyl chlorides or anhydrides in the presence of a base. These reactions can proceed in a stepwise manner, allowing for the synthesis of mono- or di-substituted products. The relative reactivity of the N1 and N4 positions can be influenced by steric hindrance and electronic factors of substituents on the aromatic ring.
Oxidation/Aromatization: The tetrahydroquinoxaline scaffold can be oxidized to form the corresponding aromatic quinoxaline. This dehydrogenation reaction is a common transformation for N-heterocycles and can be accomplished using a variety of oxidizing agents, including manganese dioxide (MnO₂), palladium on carbon (Pd/C) in the presence of a hydrogen acceptor, or under aerobic oxidation conditions. This transformation is significant as it provides a direct route to the planar, aromatic quinoxaline core, which is a privileged structure in medicinal chemistry and materials science.
The following table summarizes key transformations of the tetrahydroquinoxaline core.
| Transformation | Reagent(s) / Conditions | Product Type |
| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃, Et₃N) | N-Alkyl-tetrahydroquinoxaline |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) | N-Alkyl-tetrahydroquinoxaline |
| N-Acylation | Acyl chloride or Anhydride (B1165640), Base (e.g., Pyridine, Et₃N) | N-Acyl-tetrahydroquinoxaline |
| N-Arylation | Aryl halide, Palladium or Copper catalyst, Base | N-Aryl-tetrahydroquinoxaline |
| Oxidation | MnO₂, DDQ, O₂/Catalyst | Quinoxaline |
These fundamental reactions provide a robust platform for the derivatization of the this compound core, enabling the systematic exploration of its structure-activity relationships in various applications.
Mechanistic Organic Chemistry of 6 Phenyl 1,2,3,4 Tetrahydroquinoxaline Reactivity
Elucidation of Reaction Pathways and Identification of Key Intermediates
The synthesis and functionalization of the 6-phenyl-1,2,3,4-tetrahydroquinoxaline core proceed through various reaction pathways, characterized by specific key intermediates. A common and efficient pathway to access the tetrahydroquinoxaline skeleton involves a two-step sequence starting from substituted o-phenylenediamines and α-haloketones. rsc.orgnih.gov For instance, the reaction of o-phenylene diamine with 2-bromoacetophenone (B140003) first undergoes a cyclization reaction to generate a 2-phenylquinoxaline (B188063) intermediate. rsc.orgnih.gov This stable aromatic quinoxaline (B1680401) is a crucial, isolable intermediate. The subsequent step involves the reduction of this quinoxaline, typically through catalytic hydrogenation, to yield the final 1,2,3,4-tetrahydroquinoxaline (B1293668) product. rsc.orgnih.gov
More complex, multi-step synthetic routes have also been devised, revealing a different set of key intermediates. One such pathway begins with the N-protection of the tetrahydroquinoxaline core, for example, using trifluoroacetic anhydride (B1165640) to form an N-trifluoroacetyl-1,2,3,4-tetrahydroquinoxaline. nih.gov This protected intermediate can then be transformed into an N-nitroso derivative by treatment with sodium nitrite. nih.gov Subsequent reduction of the nitroso group furnishes a hydrazine (B178648) derivative, which serves as a key precursor for further elaboration, such as coupling with a ketone in a Fischer indole (B1671886) synthesis to construct more complex polycyclic systems. nih.gov
In the context of functionalizing the pre-formed tetrahydroquinoxaline ring, electrophilic aromatic substitution represents a key reaction pathway. Theoretical studies on the nitration of the parent tetrahydroquinoline ring, a closely related scaffold, have detailed the formation of key arenium ion intermediates, also known as Wheland intermediates or σ-complexes. researchgate.net This reaction proceeds via the attack of an electrophile (e.g., NO₂⁺) on the electron-rich aromatic ring, leading to a resonance-stabilized carbocation intermediate before a proton is eliminated to restore aromaticity and yield the substituted product. researchgate.net The regioselectivity of such reactions is heavily influenced by the electronic nature of the tetrahydro-pyrazine ring and any protecting groups on the nitrogen atoms. researchgate.net
Domino reactions, which involve multiple bond-forming events in a single synthetic operation, offer efficient pathways to related heterocyclic structures and provide insight into potential intermediates. nih.gov These complex transformations can proceed through intermediates such as iminium species, which are formed in situ and undergo subsequent nucleophilic attack and cyclization to build the heterocyclic core. nih.gov
Stereochemical Control and Diastereoselectivity in Molecular Construction
The synthesis of chiral this compound derivatives with high stereochemical purity is a significant challenge and a focus of intensive research. A powerful strategy for achieving this is the asymmetric hydrogenation of a 2-phenylquinoxaline precursor using a chiral catalyst. rsc.orgnih.gov Iridium-catalyzed asymmetric hydrogenation has emerged as a particularly effective method. rsc.orgnih.gov
Remarkably, the stereochemical outcome of this hydrogenation can be controlled by the choice of reaction solvent, allowing for the selective synthesis of either the (R)- or (S)-enantiomer from the same starting material and catalyst system. rsc.orgnih.gov When the reaction is performed in a toluene/dioxane solvent mixture, the (R)-enantiomer is obtained with high yields and excellent enantioselectivity (up to 98% ee). rsc.orgnih.gov Conversely, switching the solvent to ethanol (B145695) preferentially yields the (S)-enantiomer, also with good yield and high enantioselectivity (up to 93% ee). rsc.orgnih.gov This solvent-dependent reversal of enantioselectivity highlights the subtle but critical role of the solvent in modulating the transition state energies of the catalytic cycle. nih.gov
For the synthesis of more complex, 2,3-disubstituted tetrahydroquinoxalines, diastereoselectivity becomes a critical consideration in addition to enantioselectivity. The iridium-catalyzed asymmetric hydrogenation has proven effective in this context as well, yielding predominantly cis-hydrogenation products. rsc.orgnih.gov This process can achieve high diastereomeric ratios (up to 20:1 dr) and excellent enantioselectivities (up to 94% ee), demonstrating precise control over the formation of two new stereocenters. rsc.orgnih.gov
Another approach to achieve stereochemical control involves the synthesis of a racemic mixture followed by classical resolution. For example, a racemic cis-indoline derivative, structurally related to tetrahydroquinoxalines, was successfully resolved using (R)-mandelic acid to separate the enantiomers. nih.gov While not an asymmetric synthesis, this method provides access to enantiomerically pure material from a racemic intermediate. nih.gov
The data below summarizes the results of a solvent-controlled Ir-catalyzed asymmetric hydrogenation of 2-phenylquinoxalines.
Kinetic and Thermodynamic Determinants in Reaction Optimization
The optimization of reactions involving this compound is governed by a delicate interplay of kinetic and thermodynamic factors. The selection of reaction conditions such as solvent, catalyst, temperature, and pressure can profoundly influence reaction rates, yields, and, crucially, selectivity. rsc.orgresearchgate.net
The solvent-controlled enantioselectivity in the iridium-catalyzed asymmetric hydrogenation of 2-phenylquinoxalines is a clear example of kinetic control. rsc.orgnih.gov The formation of either the (R)- or (S)-enantiomer is determined by the relative activation energies of the diastereomeric transition states leading to each product. The solvent molecules interact differently with the chiral catalyst-substrate complex in these transition states. In a toluene/dioxane mixture, the transition state leading to the (R)-product is lower in energy, making its formation faster. nih.gov In ethanol, the polarity and hydrogen-bonding capability of the solvent stabilize the transition state leading to the (S)-product more effectively, lowering its activation energy and making it the major product. nih.gov Since the products themselves are enantiomers and thus have identical stability (thermodynamically equivalent), the product ratio is dictated entirely by the rates of formation, a hallmark of kinetic control.
A study on the resolution of a related compound, 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, explicitly highlights the concept of thermodynamic versus kinetic control. researchgate.net The work observed a strong dependence of the resolution process on both reaction kinetics and the choice of solvent, indicating that the formation and stability of the diastereomeric salts (the basis of the resolution) are subject to these controlling factors. researchgate.net
Reaction optimization often involves screening various parameters to find a set of conditions that provides the desired outcome efficiently. In the development of the asymmetric hydrogenation protocol, for example, various chiral ligands and solvents were screened to maximize both conversion and enantioselectivity. nih.gov This empirical optimization process aims to identify conditions that favor the kinetics of the desired reaction pathway while minimizing competing side reactions.
The table below illustrates how reaction conditions can be varied to optimize the synthesis of chiral tetrahydroquinoxalines, reflecting the influence of kinetic and thermodynamic determinants on the reaction outcome.
Advanced Computational and Theoretical Investigations of 6 Phenyl 1,2,3,4 Tetrahydroquinoxaline
Quantum Chemical Modeling (DFT, Ab Initio, Semi-Empirical Approaches)
Quantum chemical modeling is a cornerstone of computational chemistry, enabling the detailed study of molecular systems. Methods such as Density Functional Theory (DFT), ab initio calculations, and semi-empirical approaches are employed to solve the Schrödinger equation, providing fundamental information about a molecule's electronic structure and energy.
DFT, in particular, has become a popular method due to its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 6-Phenyl-1,2,3,4-tetrahydroquinoxaline. It is used to determine optimized geometries, electronic properties, and spectroscopic parameters. Ab initio methods, while more computationally intensive, can offer higher accuracy, whereas semi-empirical approaches provide a faster, albeit more approximate, means of analysis, useful for very large systems or high-throughput screening.
Quantum chemical methods are instrumental in predicting the three-dimensional structure of this compound. By optimizing the molecular geometry, these calculations identify the most stable arrangement of atoms, corresponding to the minimum energy state on the potential energy surface. This process yields precise data on bond lengths, bond angles, and dihedral angles.
Illustrative Data: Predicted Geometrical Parameters for a Stable Conformer of this compound
| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-31G*) |
| Bond Length | C2-N1 | ~1.46 Å |
| C3-C4 | ~1.53 Å | |
| C6-C(Phenyl) | ~1.49 Å | |
| Bond Angle | C2-N1-C8a | ~114° |
| N1-C2-C3 | ~110° | |
| Dihedral Angle | C8a-N1-C2-C3 | ~45° (gauche) |
Understanding the electronic structure of this compound is key to predicting its chemical reactivity and photophysical properties. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a central part of this analysis.
The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For this compound, the HOMO is expected to be localized primarily on the electron-rich tetrahydroquinoxaline ring system, while the LUMO may have significant contributions from the phenyl ring's π* orbitals.
Analysis of charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. In this compound, the nitrogen atoms are expected to be sites of negative potential, making them susceptible to electrophilic attack or hydrogen bonding.
Illustrative Data: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Description |
| HOMO | -5.8 | Associated with the electron-donating character of the tetrahydroquinoxaline moiety. |
| LUMO | -1.2 | Associated with the electron-accepting character of the phenyl and quinoxaline (B1680401) π-systems. |
| HOMO-LUMO Gap | 4.6 | Indicates moderate chemical stability. |
Quantum chemical calculations can simulate various spectroscopic signatures, providing a powerful tool for structure verification and analysis.
NMR Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific signals to individual atoms.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. This provides information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These simulations help in assigning the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes, aiding in the structural characterization of the molecule.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical methods typically focus on static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of solvent molecules, to model its movement and conformational changes.
These simulations can reveal how the molecule behaves in a biological environment, such as its interactions with water molecules, its flexibility, and the time scales of its conformational transitions. This information is vital for understanding how the molecule might approach and interact with a biological target, such as a protein receptor.
Computational Insights into Reaction Mechanisms and Selectivity Prediction
Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, quantum chemical calculations can be used to map out the entire reaction pathway. nih.gov This involves identifying reactants, products, intermediates, and, crucially, transition states. rsc.org
By calculating the activation energies associated with different possible pathways, researchers can predict the most likely reaction mechanism and understand the factors that control the reaction's rate and outcome. For instance, in reactions involving substituted anilines and other reagents to form the tetrahydroquinoxaline core, computational studies can predict the regioselectivity—why the phenyl group ends up at the 6-position rather than other possible positions. researchgate.net Such insights are crucial for optimizing reaction conditions to improve yields and selectivity. nih.gov
In Silico Studies of Molecular Recognition and Binding Interactions
Given the interest in tetrahydroquinoxaline derivatives as potential therapeutic agents, in silico studies of their interactions with biological targets are of great importance. Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of this compound when it binds to a receptor or enzyme, as well as the binding affinity.
These docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the molecule and the amino acid residues of the protein's active site. The results can explain the molecule's biological activity and provide a rational basis for designing new derivatives with improved potency and selectivity. Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time.
State of the Art Spectroscopic and Analytical Characterization of 6 Phenyl 1,2,3,4 Tetrahydroquinoxaline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline. While specific spectral data for this exact isomer is not extensively published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the parent 1,2,3,4-tetrahydroquinoxaline (B1293668) scaffold and related phenyl-substituted analogues. nih.govresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the tetrahydroquinoxaline core (H-2, H-3, H-5, H-7, H-8) and the attached phenyl ring will resonate in specific regions. The two N-H protons of the heterocyclic ring would likely appear as a broad singlet. The aliphatic protons at the C2 and C3 positions of the tetrahydroquinoxaline ring are expected to appear as multiplets in the upfield region of the spectrum. chemicalbook.com The protons on the benzo portion of the tetrahydroquinoxaline and the phenyl substituent will appear in the downfield aromatic region.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of each carbon atom. For this compound, distinct signals are anticipated for the aliphatic carbons (C-2 and C-3) and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms and the phenyl substituent. rsc.org
Interactive Data Table: Representative ¹H and ¹³C NMR Data for Related Tetrahydroquinoxaline/Tetrahydroquinoline Structures
| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity |
| 1,2,3,4-Tetrahydroquinoxaline | ¹H NMR | 6.59 (s, 4H, Ar-H), 3.34 (s, 4H, CH₂) |
| ¹³C NMR | 138.61 (Ar-C), 116.75 (Ar-C), 41.8 (CH₂) | |
| 2-Phenyl-1,2,3,4-tetrahydroquinoline | ¹H NMR | 7.42–7.28 (m, 5H), 7.03 (t, 2H), 6.67 (t, 1H), 6.56 (d, 1H), 4.46 (dd, 1H), 4.06 (brs, 1H), 2.87-2.79 (m, 1H), 2.11-1.99 (m, 2H) |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | ¹H NMR | 6.88 (d, 1H), 6.82 (s, 1H), 6.47 (d, 1H), 3.25 (t, 2H), 2.73 (t, 2H), 1.90 (m, 2H) |
Note: Data is sourced from analogous compounds to provide expected ranges and patterns. rsc.orgrsc.orgresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight and investigating the fragmentation pathways of this compound. The compound has a molecular formula of C₁₄H₁₄N₂ and a calculated molecular weight of approximately 210.28 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 210. The fragmentation pattern would be characteristic of the tetrahydroquinoxaline structure. Key fragmentation pathways would likely involve the loss of hydrogen atoms and cleavage of the heterocyclic ring. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. For instance, a derivative of a related quinoxaline (B1680401) compound showed a calculated m/z for [M+H]⁺ of 376.2389, with the found value being 376.2377, demonstrating the precision of this technique. amazonaws.com
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₁₄N₂ |
| Molecular Weight | 210.1157 g/mol (monoisotopic) |
| Nominal Mass | 210 u |
| Expected [M+H]⁺ | m/z 211.1230 |
| Expected [M+Na]⁺ | m/z 233.1049 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes. These methods are excellent for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. nist.govchemicalbook.com
N-H Stretching: Moderate to sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the two N-H groups in the tetrahydroquinoxaline ring.
Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹.
C=C Aromatic Stretching: Several sharp bands in the 1450-1600 cm⁻¹ region. docbrown.info
C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The aromatic ring C=C stretching vibrations are typically strong in the Raman spectrum. For related aromatic heterocyclic compounds, C-C stretching modes have been observed in the FT-Raman spectra around 1596 cm⁻¹ and 1541 cm⁻¹. scialert.net The phenyl ring vibrations would also contribute significantly to the Raman spectrum. scialert.net A study on the related 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) utilized both FTIR and Raman spectroscopy to perform a full normal coordinate analysis, demonstrating the power of combining these techniques. nih.gov
Interactive Data Table: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3300 - 3500 | IR |
| Aromatic C-H Stretch | > 3000 | IR, Raman |
| Aliphatic C-H Stretch | < 3000 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-N Stretch | 1250 - 1350 | IR |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. While a crystal structure for this compound itself has not been specifically reported in the surveyed literature, analysis of closely related tetrahydroquinoline and tetrahydroisoquinoline structures reveals key expected features. nih.govnih.govnih.gov
A crystallographic study would confirm the puckering of the non-aromatic portion of the tetrahydroquinoxaline ring, which typically adopts a half-chair or envelope conformation. nih.gov It would also define the dihedral angle between the plane of the quinoxaline system and the attached phenyl ring. nih.govnih.gov Furthermore, this technique elucidates the intermolecular interactions, such as hydrogen bonding involving the N-H groups and potential π–π stacking interactions between the aromatic rings, which govern the crystal packing architecture. researchgate.net For example, in the crystal structure of a brominated tetrahydroquinoline derivative, molecules were linked by N—H⋯O, C—H⋯O, and C—H⋯Br hydrogen bonds, forming a complex three-dimensional network. nih.gov
Advanced Applications of Tetrahydroquinoxaline Scaffolds in Materials Science and Beyond
Development of Optoelectronic Materials
Detailed research into the development of optoelectronic materials specifically utilizing 6-Phenyl-1,2,3,4-tetrahydroquinoxaline is not available in the current body of scientific literature. The potential of this specific compound in optoelectronics remains unexplored in published studies. While research exists on the optoelectronic properties of other quinoxaline (B1680401) derivatives, these findings cannot be directly attributed to this compound.
There are no specific studies detailing the fluorescent and electroluminescent properties of this compound. The inherent photophysical characteristics of this particular molecule, such as its emission spectra, quantum yield, and suitability for use in organic light-emitting diodes (OLEDs) or other electroluminescent devices, have not been reported.
The role of this compound in organic sensitizers for applications such as dye-sensitized solar cells (DSSCs) has not been investigated in the available literature. Similarly, there is no information on its incorporation into polymeric optoelectronic systems, either as a monomeric unit or as a dopant.
Chemical Dyes and Pigment Chemistry
There is no published research on the application of this compound in the field of chemical dyes and pigment chemistry. Its properties as a chromophore, including its color, tinctorial strength, and stability, have not been documented.
Research into Hole Transporting Materials for Organic Electronics
Specific research into the use of this compound as a hole transporting material (HTM) for organic electronic devices, such as organic field-effect transistors (OFETs) or perovskite solar cells, is not found in the scientific literature. Key parameters for HTMs, such as hole mobility, ionization potential, and film-forming properties, have not been determined for this compound. While the broader quinoxaline scaffold has been explored for such applications, these findings are not specific to the 6-phenyl derivative.
Based on a thorough review of available scientific databases and literature, there is no specific research data available for the compound "this compound" within the advanced application areas of optoelectronic materials, chemical dyes, or hole transporting materials as outlined. The synthesis of some 6-substituted-1,2,3,4-tetrahydroquinoxalines has been reported in the past, but their subsequent investigation for materials science applications appears to be limited or not publicly documented. rsc.org Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth analysis for the specified topics related to this particular compound. Further research would be required to determine the potential of this compound in these advanced applications.
Future Research Trajectories for 6 Phenyl 1,2,3,4 Tetrahydroquinoxaline Chemistry
Pioneering Novel Enantioselective Synthetic Methodologies
The development of chiral 1,2,3,4-tetrahydroquinoxalines (THQs) is a critical area of research due to their prevalence in biologically active molecules, such as cholesterol ester transfer protein (CETP) inhibitors. nih.govnih.gov While various methods for the asymmetric synthesis of THQs exist, future efforts will likely focus on pioneering more efficient and versatile enantioselective strategies specifically for derivatives like 6-phenyl-1,2,3,4-tetrahydroquinoxaline.
A promising avenue lies in the advancement of catalytic asymmetric hydrogenation and transfer hydrogenation. nih.govnih.gov Recent breakthroughs have demonstrated the use of Rhodium-thiourea and Iridium-based catalyst systems to achieve excellent yields and high enantioselectivities (up to 99% ee) for a range of substituted quinoxalines. nih.govrsc.orgrsc.org A key future direction will be the adaptation and optimization of these catalytic systems for substrates bearing a phenyl group at the 6-position, which may present unique electronic and steric challenges.
One-pot synthesis methodologies, combining steps like regioselective Heyns rearrangement with stereoselective transfer hydrogenation, offer a step-economic approach to N-substituted THQs with high yields and enantiomeric excesses. nih.govrsc.org Further exploration of such tandem reactions could lead to more streamlined and efficient syntheses of this compound and its analogues.
Palladium-catalyzed alkene carboamination reactions represent another frontier for the enantioselective synthesis of THQs containing quaternary stereocenters. nih.govrsc.org This strategy allows for the concurrent formation of a C-N bond, a C-C bond, and a stereocenter, offering a fundamentally new approach to constructing these complex heterocyclic frameworks. nih.govrsc.org Future work could involve designing substrates that would lead to the this compound scaffold using this methodology.
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Key Features |
| Rh-thiourea diphosphine | Quinoxaline (B1680401) derivatives | Up to 99% | Green, mild conditions, applicable to continuous flow |
| Iridium-based catalysts | Quinoxaline derivatives | Up to 98% (R), 93% (S) | Solvent-controlled enantioselectivity, no additives required |
| Chiral Phosphoric Acid | N-substituted quinoxalines | Up to 99% | One-pot regioselective and enantioselective synthesis |
| Pd₂ (dba)₃ / (S)-Siphos-PE | Alkenyl anilines | Good to excellent | Forms quaternary stereocenters |
Advanced Integration of Computational Design with Experimental Synthesis
The synergy between computational chemistry and experimental synthesis is set to accelerate the discovery and optimization of this compound derivatives with desired properties. In silico design methodologies are becoming increasingly powerful tools for predicting biological activity, pharmacokinetic profiles, and even reaction outcomes, thereby guiding synthetic efforts and reducing trial-and-error in the laboratory. mdpi.commdpi.comnih.govresearchgate.net
Future research will likely employ computational combinatorial chemistry to generate vast virtual libraries of this compound analogues. mdpi.comnih.govresearchgate.net These virtual compounds can then be screened against biological targets using molecular docking and molecular dynamics simulations to identify promising candidates for synthesis. mdpi.comnih.govresearchgate.netnih.govmdpi.comekb.eg This approach has been successfully used to design novel inhibitors for targets like the colchicine (B1669291) binding site on tubulin and PARP-1, based on related heterocyclic scaffolds. nih.govmdpi.comrsc.org
Furthermore, density functional theory (DFT) calculations are proving invaluable for elucidating reaction mechanisms and understanding the origins of enantioselectivity in asymmetric catalysis. rsc.orgrsc.org By modeling transition states and reaction pathways, researchers can rationally design more effective catalysts and optimize reaction conditions for the synthesis of specific enantiomers of this compound. rsc.orgrsc.org The prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties through in silico models will also be crucial in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic profiles. mdpi.comnih.govekb.egrsc.org
Unveiling Underexplored Mechanistic Biological Pathways
The this compound scaffold holds significant potential for the discovery of novel therapeutic agents. While the broader quinoxaline family is known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the specific mechanistic pathways modulated by the 6-phenyl substituted tetrahydro-derivative remain largely uncharted. nih.govrsc.orgnih.govnih.govrsc.org
Future investigations will aim to move beyond preliminary screening and delve into the precise molecular mechanisms of action. For instance, derivatives of tetrahydroquinoxaline have been identified as colchicine binding site inhibitors, which disrupt microtubule dynamics and arrest the cell cycle in the G2/M phase. nih.govrsc.org A key research trajectory would be to synthesize and evaluate this compound analogues for their effects on tubulin polymerization and their potential to overcome multidrug resistance in cancer cells. nih.govrsc.org
Another area of interest is the inhibition of enzymes like PARP-1, where quinoxaline-based compounds have shown promise. mdpi.com Designing and testing this compound derivatives as PARP-1 inhibitors could lead to new therapies for cancers with specific DNA repair deficiencies. The role of this scaffold in modulating receptor tyrosine kinases, such as VEGFR-2, also warrants further investigation for its anti-angiogenic potential. ekb.eg Additionally, the discovery of quinoxaline-based κ-opioid receptor agonists for treating neuroinflammation opens up possibilities for exploring the neuropharmacological properties of this compound. nih.gov
| Biological Target/Pathway | Potential Therapeutic Application | Known Quinoxaline Activity |
| Tubulin Polymerization | Anticancer | Inhibition at the colchicine binding site, cell cycle arrest. nih.govrsc.org |
| PARP-1 | Anticancer | Inhibition of PARP-1 with nanomolar efficacy. mdpi.com |
| VEGFR-2 | Anticancer (Anti-angiogenic) | Inhibition of VEGFR-2 signaling pathway. ekb.eg |
| κ-Opioid Receptor | Neuroinflammation | Agonism and amelioration of neuroinflammatory disease models. nih.gov |
| COX-2 | Anti-inflammatory | Dual inhibition of EGFR and COX-2. nih.gov |
Adoption of Continuous Flow Chemistry and Automation in Synthesis
The synthesis of this compound and its derivatives is set to be revolutionized by the adoption of continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, better control over reaction parameters, improved scalability, and the potential for higher yields and purity. organic-chemistry.orguc.pt
Continuous flow systems are particularly well-suited for reactions involving hazardous reagents or intermediates, such as diazoketones, which can be generated and consumed in situ, minimizing risk. uc.pt Asymmetric hydrogenation, a key step in producing chiral THQs, has been successfully adapted to flow conditions, allowing for safe handling of hydrogen gas and enabling gram-scale production without loss of enantioselectivity. nih.govrsc.orgrsc.orgnih.gov Future research will focus on developing integrated, multi-step flow processes for the synthesis of this compound, potentially telescoping several reaction steps into a single, continuous operation. uc.ptresearchgate.net
Automated synthesis platforms, utilizing reagent cartridges and pre-programmed protocols, are making sophisticated chemical transformations more accessible to a broader range of researchers. youtube.com The development of cartridges for key reactions in quinoxaline synthesis, such as heterocycle formation and functional group interconversion, could significantly accelerate the generation of libraries of this compound derivatives for biological screening. youtube.comresearchgate.net This approach allows for rapid lead optimization by enabling the systematic modification of different parts of the molecule.
Innovation in Functional Materials Derived from this compound
Beyond its biomedical potential, the this compound scaffold offers intriguing possibilities for the development of novel functional materials. The parent quinoxaline ring system is a known building block for dyes, fluorescent materials, and organic semiconductors due to its electron-accepting properties and rigid, planar structure. rsc.orgnih.gov
Future research is expected to explore the incorporation of the this compound unit into conjugated polymers for applications in organic electronics. acs.org The phenyl substituent provides a site for further functionalization, allowing for the fine-tuning of the electronic and optical properties of the resulting materials. By designing donor-acceptor copolymers incorporating this moiety, it may be possible to create new materials for organic solar cells, light-emitting diodes, and sensors. rsc.orgacs.org
The unique photophysical properties of quinoxaline derivatives also make them attractive candidates for the development of chemical switches and fluorescent probes. nih.gov Research into how the specific substitution pattern of this compound influences its absorption and emission spectra could lead to the creation of novel sensors for ions or biologically relevant molecules. The inherent chirality of enantiomerically pure this compound could also be exploited in the development of chiroptical materials and asymmetric catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
